At 9283, l-glutamic acid salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

At 9283, l-glutamic acid salt is a compound derived from l-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used in studies related to neurotransmission, metabolism, and cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of At 9283, l-glutamic acid salt typically involves the reaction of l-glutamic acid with specific reagents under controlled conditions. One common method is the slow evaporation technique, where l-glutamic acid is reacted with a suitable salt-forming agent, such as manganese chloride, to form a semi-organic nonlinear optical crystal . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the salt.

Industrial Production Methods

Industrial production of l-glutamic acid salts, including At 9283, often involves fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to produce l-glutamic acid through fermentation. The process involves the breakdown of glucose into smaller fragments, which are then channeled into the tricarboxylic acid cycle to produce l-glutamic acid . The resulting l-glutamic acid is then reacted with appropriate agents to form the desired salt.

Analyse Chemischer Reaktionen

Acid-Base Reactions

L-glutamic acid salt undergoes acid-base reactions due to its carboxyl and amino groups. In acidic conditions, it forms a cation (HOOC−CH(NH₃⁺)−(CH₂)₂−COOH), while in neutral pH, it exists as a zwitterion (−OOC−CH(NH₃⁺)−(CH₂)₂−COOH) . At higher pH, it deprotonates to form the singly negative anion (−OOC−CH(NH₃⁺)−(CH₂)₂−COO⁻) or doubly negative anion (−OOC−CH(NH₂)−(CH₂)₂−COO⁻⁻) in alkaline solutions . These ionization states influence its reactivity in solutions.

Synthesis Optimization

The synthesis of L-glutamic acid salts is sensitive to molar ratios. For methanol-based synthesis, a ratio of 2.5–3.5:8–10 (L-glutamic acid to methanol) optimizes yield.

Decarboxylation

L-glutamic acid undergoes decarboxylation, particularly under thermal or enzymatic conditions, to form α-ketoglutaric acid. This reaction is pH-dependent and occurs in both biological systems and industrial processes .

Enzymatic Reactions

L-glutamic acid participates in enzymatic deamination via glutamate dehydrogenase (GIDH), converting it to 2-oxoglutarate using NAD⁺ as a cofactor . This reaction is central to analytical methods for quantifying L-glutamic acid in food and pharmaceuticals .

Assay Mechanism

| Step | Reaction | Role |

|---|---|---|

| Oxidative Deamination | L-glutamate + NAD⁺ → 2-oxoglutarate + NADH + NH₃ | Generates NADH |

| Diaphorase Reaction | NADH + INT → Formazan (measured at 492 nm) | Spectrophotometric detection |

Ion Homeostasis Modulation

L-glutamic acid influences ion balance in plants under salt stress. Pretreatment with 10 mM L-glutamic acid reduces Na⁺ accumulation and increases K⁺, Ca²⁺, and Mg²⁺ levels in lentil seedlings .

Ion Content Changes

| Ion | Leaf | Shoot | Root |

|---|---|---|---|

| Na⁺ | ↓33% | ↓32% | ↓33% |

| K⁺ | ↑3% | ↑71% | ↑67% |

| Na⁺/K⁺ Ratio | ↓35% | ↓61% | ↓60% |

| Ca²⁺ | ↑71% | ↑80% | ↑56% |

| Mg²⁺ | ↑58% | ↑98% | ↑80% |

(Data from salt-stressed lentils pretreated with L-glutamic acid)

Polymorphism Effects

L-glutamic acid exists as α and β polymorphs, differing in solubility and crystal structure. The α form is more soluble in water, while the β form may exhibit distinct intermolecular interactions . Quantum chemical studies reveal that hydrogen bonding strength and solvation effects influence polymorphic stability .

Thermodynamic Stability

| Property | α-Polymorph | β-Polymorph |

|---|---|---|

| Solubility | Higher | Lower |

| Surface Tension | Lower | Higher |

| Nucleation Kinetics | Faster | Slower |

Wissenschaftliche Forschungsanwendungen

At 9283, l-glutamic acid salt has a wide range of scientific research applications:

Chemistry: Used in the study of nonlinear optical properties and crystal growth.

Medicine: Investigated for its potential in enhancing cognitive functions and treating neurological disorders.

Industry: Utilized in the production of food additives and supplements due to its flavor-enhancing properties.

Wirkmechanismus

The mechanism of action of At 9283, l-glutamic acid salt involves its interaction with various molecular targets and pathways:

Neurotransmission: Activates ionotropic and metabotropic glutamate receptors, facilitating excitatory neurotransmission.

Metabolism: Converted to α-ketoglutarate, which plays a key role in the tricarboxylic acid cycle and energy production.

Cellular Functions: Involved in protein synthesis and cellular signaling pathways, including the mammalian target of rapamycin (mTOR) signaling.

Vergleich Mit ähnlichen Verbindungen

At 9283, l-glutamic acid salt can be compared with other similar compounds such as:

Monosodium glutamate (MSG): A widely used food additive known for its umami flavor.

l-glutamic acid manganese chloride: A semi-organic nonlinear optical crystal with applications in optoelectronics.

l-glutamine: A precursor to l-glutamic acid, involved in various metabolic pathways and cellular functions.

The uniqueness of this compound lies in its specific applications in scientific research and its role in various biological processes, making it a valuable compound for further studies and industrial applications.

Biologische Aktivität

AT9283, a small-molecule multitargeted kinase inhibitor, has gained attention for its potential therapeutic applications, particularly in oncology. While the focus of this article is on the biological activity of AT9283 as it relates to L-glutamic acid salt, it is essential to contextualize its mechanisms and effects within the broader scope of glutamate's role in biological systems.

- Molecular Formula : C22H29N7O5

- Molecular Weight : 471.51 g/mol

- CAS Number : 896466-76-5

- IC50 Values :

- Aurora A: 3 nM

- Aurora B: 3 nM

- JAK2: 1.2 nM

- JAK3: 1.1 nM

- Abl (T315I): 4 nM

These properties indicate that AT9283 exhibits potent inhibitory activity against several key kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy .

AT9283 functions primarily through the inhibition of Aurora kinases and Janus kinases (JAKs), which are critical in regulating cell cycle progression and apoptosis. The compound induces cell growth inhibition and apoptosis in multiple myeloma (MM) cells by disrupting these signaling pathways.

Key Findings from Research Studies:

-

In Vitro Studies :

- AT9283 demonstrated significant cytotoxicity against MM cells, leading to increased apoptosis markers such as polyploid DNA content and decreased phosphorylated forms of histone H3 and Aurora A .

- The compound also inhibited STAT3 phosphorylation, a pathway associated with survival signaling in cancer cells.

- In Vivo Studies :

Biological Activity Related to Glutamate

L-glutamic acid salt (monosodium glutamate) acts as an excitatory neurotransmitter and is known to influence various biological processes:

- Excitatory Neurotransmission : It acts as an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA), facilitating neuronal signaling and synaptic plasticity .

- Cell Growth and Differentiation : Low doses of L-glutamic acid have been shown to promote neuronal growth and differentiation in vitro, suggesting a neuroprotective role under certain conditions .

Case Study 1: Antimyeloma Activity

A study investigating the effects of AT9283 on human MM cells highlighted the compound's ability to induce apoptosis through multiple pathways. The results indicated that AT9283 not only inhibited Aurora kinases but also affected downstream signaling pathways, leading to enhanced cell death in cancerous cells .

Case Study 2: Neuroprotective Effects

Research on the neuroprotective mechanisms of luteolin against glutamate toxicity demonstrated that glutamate-induced oxidative stress could be mitigated by certain flavonoids. This suggests that while glutamate plays a role in neuronal signaling, excessive levels can lead to neurotoxicity, which compounds like luteolin can counteract .

Data Summary Table

| Property/Activity | AT9283 | L-Glutamic Acid Salt |

|---|---|---|

| IC50 (Aurora A/B) | 3 nM | N/A |

| Mechanism of Action | Kinase inhibition | Excitatory neurotransmitter |

| Effects on Cancer Cells | Induces apoptosis | N/A |

| Neuroprotective Role | N/A | Promotes neuronal growth |

Eigenschaften

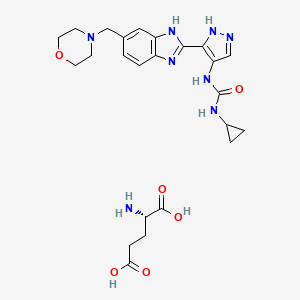

Molekularformel |

C24H32N8O6 |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

(2S)-2-aminopentanedioic acid;1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea |

InChI |

InChI=1S/C19H23N7O2.C5H9NO4/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;6-3(5(9)10)1-2-4(7)8/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |

InChI-Schlüssel |

KSIKXSRFTHKVSJ-HVDRVSQOSA-N |

Isomerische SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.